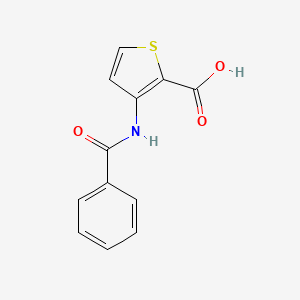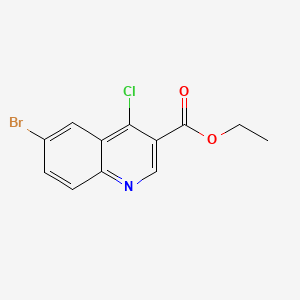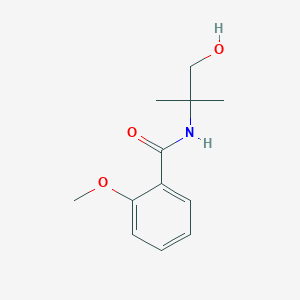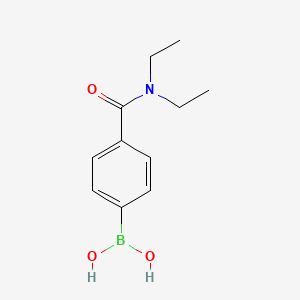
4-(N,N-Diethylaminocarbonyl)phenylboronic acid
Vue d'ensemble
Description
4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a compound that belongs to the class of arylboronic acids, which are known for their low toxicity, good thermal stability, compatibility with various functional groups, and insensitivity to water and air. These properties make arylboronic acids valuable intermediates in organic synthesis. The specific compound , 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of related compounds, such as 4-(2-(diethylamino)ethyl)phenylboronic acid, involves a multi-step process that includes reduction, acylation, and hydrolysis, starting from 4-bromophenylacetic acid. The structure of the synthesized compound is typically confirmed using techniques like 1H NMR spectroscopy. Although the exact synthesis of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid is not detailed in the provided papers, the synthesis of structurally similar compounds suggests that similar methods could be employed .
Molecular Structure Analysis
The molecular structure of arylboronic acids, including 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, is characterized by the presence of a boronic acid group attached to an aromatic ring. This structure is pivotal for the compound's reactivity and its ability to form stable complexes with various substrates. The confirmation of the molecular structure is typically achieved through NMR spectroscopy, which provides detailed information about the chemical environment of the hydrogen atoms within the molecule .
Chemical Reactions Analysis
Arylboronic acids are versatile reagents in organic chemistry, particularly in Suzuki coupling reactions, where they are used to form carbon-carbon bonds. The chemical reactivity of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid would likely be similar, allowing it to participate in coupling reactions and potentially act as a ligand due to the electron-donating properties of the diethylaminocarbonyl group. The provided papers do not detail specific reactions involving 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, but its structural analogs have been used in the synthesis of potent opioid receptor agonists, indicating its potential utility in medicinal chemistry .
Physical and Chemical Properties Analysis
While the provided papers do not offer specific data on the physical and chemical properties of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, arylboronic acids, in general, are known for their stability and resistance to decomposition in the presence of water and air. These properties are crucial for their handling and storage, making them suitable for use in various chemical processes. The diethylaminocarbonyl group may also influence the solubility and reactivity of the compound, although further studies would be required to determine these properties accurately .
Applications De Recherche Scientifique
Biomedical Industry
- Scientific Field : Biomedical Research
- Application Summary : This compound is commonly employed in the biomedical industry for its ability to selectively react with certain drugs or biomarkers containing boronic acid-responsive motifs .
- Results or Outcomes : The results can also vary widely, but the goal is typically to enhance the effectiveness of a drug or to improve the accuracy of a biomarker test .
Preparation of Selective Glucocorticoid Receptor Agonists
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used as a reactant for the preparation of selective glucocorticoid receptor agonists .
- Results or Outcomes : The outcome of this application is the creation of selective glucocorticoid receptor agonists, which have potential therapeutic applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(diethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVBHIMRVYWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378416 | |
| Record name | 4-(N,N-Diethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-Diethylaminocarbonyl)phenylboronic acid | |
CAS RN |
389621-80-1 | |
| Record name | 4-(N,N-Diethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Diethylcarbamoyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)
![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

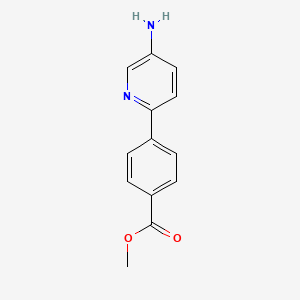


![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)
![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)
![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)
